D-[4-13C]Xylose
CAS No.:
Cat. No.: VC0206377
Molecular Formula: C₄¹³CH₁₀O₅
Molecular Weight: 151.12
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₄¹³CH₁₀O₅ |
|---|---|
| Molecular Weight | 151.12 |
Introduction
Chemical Structure and Properties
D-[4-13C]Xylose is a five-carbon aldose (pentose) monosaccharide with specific 13C enrichment at the C-4 position. The compound maintains the same chemical properties as natural xylose while providing a traceable isotopic marker for metabolic studies.
Physical and Chemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | 13CC4H10O5 |
| Molecular Weight | 151.12 g/mol |
| CAS Number | 58-86-6 (unlabeled) |
| IUPAC Name | (3R,4S,5R)-(4-13C)oxane-2,3,4,5-tetrol |
| Synonyms | D-[4-13C]xylo-pentose, D-xylose-4-13C |
The structure of D-[4-13C]Xylose contains a single 13C-enriched carbon at position 4, while maintaining the natural 12C isotope at positions 1, 2, 3, and 5. This selective labeling allows researchers to trace the metabolic fate of this specific carbon atom through biochemical pathways .
Metabolic Significance of D-Xylose
Understanding the fundamental metabolism of D-xylose provides context for the significance of its 13C-labeled variants in research applications.
Xylose Metabolic Pathways
D-Xylose is metabolized through several distinct pathways depending on the organism:
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Oxido-reductase pathway (XR-XDH pathway) - Found primarily in eukaryotic microorganisms
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Isomerase pathway - Common in prokaryotes
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Weimberg pathway - An oxidative pathway in certain prokaryotes
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Dahms pathway - Alternative oxidative pathway in prokaryotes
In the oxido-reductase pathway, xylose reductase (XR) reduces D-xylose to xylitol using NADH or NADPH. Subsequently, xylitol dehydrogenase (XDH) oxidizes xylitol to D-xylulose, which is then phosphorylated by xylulokinase to form D-xylulose-5-phosphate, a pentose phosphate pathway intermediate .
Phosphoketolase Pathway in Xylose Metabolism
Recent research using 13C-labeled xylose has revealed the importance of the phosphoketolase pathway for xylose catabolism in certain bacteria. In Clostridium acetobutylicum, up to 40% of xylose catabolic flux occurs through this pathway, which was identified using 13C-based metabolic flux analysis .
| Pathway | Key Enzymes | End Products |
|---|---|---|
| Oxido-reductase | Xylose reductase, Xylitol dehydrogenase | D-xylulose-5-phosphate |
| Isomerase | Xylose isomerase, Xylulokinase | D-xylulose-5-phosphate |
| Phosphoketolase | Xylulose-5-phosphate phosphoketolase | Acetyl phosphate, Glyceraldehyde-3-phosphate |
Applications of D-[4-13C]Xylose in Research
D-[4-13C]Xylose serves as a powerful tool in metabolic research, offering specific insights that complement studies using xylose labeled at other positions.
Metabolic Flux Analysis
13C-based metabolic flux analysis relies on tracing the fate of 13C atoms through metabolic pathways. While several studies have utilized D-[1-13C]Xylose for such analyses, D-[4-13C]Xylose provides distinct advantages for examining specific branches of xylose metabolism .
Nuclear Magnetic Resonance Applications
D-[4-13C]Xylose is particularly valuable for nuclear magnetic resonance (NMR) spectroscopy studies due to the distinct chemical shift of the C-4 position. In 13C NMR analysis, the labeled carbon provides enhanced signal intensity compared to naturally abundant 13C (approximately 1.1%) .
The 13C NMR signals from D-[4-13C]Xylose can be detected in metabolic intermediates and end products, providing information about:
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Metabolic pathway utilization
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Rate-limiting steps in xylose metabolism
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Enzyme specificities and activities
Comparison with Other 13C-Labeled Xylose Variants
Different 13C-labeled variants of xylose provide complementary information when used in metabolic studies.
Available 13C-Labeled Xylose Compounds
| Compound | Position of 13C Label | Molecular Formula | Molecular Weight |
|---|---|---|---|
| D-[1-13C]Xylose | C-1 | 13CC4H10O5 | 151.12 g/mol |
| D-[2-13C]Xylose | C-2 | 13CC4H10O5 | 151.12 g/mol |
| D-[4-13C]Xylose | C-4 | 13CC4H10O5 | 151.12 g/mol |
| D-[5-13C]Xylose | C-5 | 13CC4H10O5 | 151.12 g/mol |
| L-[1-13C]Xylose | C-1 | 13CC4H10O5 | 151.12 g/mol |
| L-[2-13C]Xylose | C-2 | 13CC4H10O5 | 151.12 g/mol |
| L-[5-13C]Xylose | C-5 | 13CC4H10O5 | 151.12 g/mol |
These various labeled compounds are commercially available from specialized biochemical suppliers .
Metabolic Fate Differences
The metabolic fate of carbon atoms from xylose depends on their position within the molecule. For example:
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In D-[1-13C]Xylose metabolism studies, researchers found that the C-1 carbon can be traced to specific positions in downstream metabolites. When D-[1-13C]Xylose was metabolized, the labeled carbon appeared at the C-2 position of ethanol, providing insight into the metabolic pathway utilized .
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When L-[2-13C]Arabinose (a related pentose) was metabolized, it was converted to L-[2-13C]arabitol and [2-13C]xylitol, demonstrating the redox catabolic pathway. The resulting D-[2-13C]xylulose was either phosphorylated to D-[2-13C]xylulose-5-P or converted to D-[4-13C]arabitol .
D-[4-13C]Xylose would follow distinct labeling patterns through these pathways, potentially revealing complementary information about xylose metabolism .
| Unit Size | Unit Price (USD) |
|---|---|
| 0.25 g | 895 |
| 0.50 g | 1,485 |
| 1.0 g | 2,660 |
Research Applications in Biological Systems
Microbial Metabolism Studies
D-[4-13C]Xylose and other 13C-labeled xylose variants have been instrumental in understanding microbial metabolism, particularly in organisms capable of utilizing pentose sugars as carbon sources.
Studies using 13C-labeled xylose in Clostridium acetobutylicum have revealed the phosphoketolase pathway's significant contribution to xylose catabolism. This pathway was identified through systematic analysis of intracellular metabolite concentrations and 13C labeling patterns in amino acids derived from labeled xylose .
Advanced Analytical Techniques
Hyperpolarized 13C NMR
Hyperpolarized 13C magnetic resonance techniques have emerged as powerful tools for studying transient chemical phenomena. These approaches significantly enhance the signal-to-noise ratio for 13C NMR, facilitating previously impossible in vitro and in vivo studies of small molecules .
The dynamic nuclear polarization (DNP) technique could be applied to D-[4-13C]Xylose to create hyperpolarized samples for real-time metabolic studies. This approach would allow researchers to observe xylose metabolism with unprecedented temporal resolution .
Mass Spectrometry Analysis
Gas chromatography-mass spectrometry (GC-MS) analysis of metabolites derived from D-[4-13C]Xylose provides complementary information to NMR studies. The mass isotopomer distributions in cellular metabolites reflect the in vivo activity of various metabolic pathways .
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